1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a sulfonyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Triazole Moiety: The triazole ring is incorporated via a cyclization reaction involving hydrazine derivatives and appropriate alkynes.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and triazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the triazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but lacks the dimethyl substitution on the phenyl ring.
1-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure with a methyl group on the phenyl ring.
Uniqueness
1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the presence of the 3,4-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-4-5-17(10-15(14)2)27(25,26)23-8-6-21(7-9-23)18(24)16(3)11-22-13-19-12-20-22/h4-5,10,12-13,16H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLZAZXIIWQEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C=NC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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